molecular formula C15H21NO2 B13223497 tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Cat. No.: B13223497
M. Wt: 247.33 g/mol
InChI Key: KMEGSYWWLBFKFQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate (CAS# 2059942-06-0) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in pharmacology known for its diverse biological activities . The molecule is supplied with a defined molecular weight of 247.33 and the molecular formula C 15 H 21 NO 2 . The core THIQ structure is a key building block for developing therapeutic agents and is found in numerous clinically used drugs and experimental compounds . Researchers utilize this ester-protected analog as a versatile synthetic intermediate. The tert-butyl ester group offers strategic advantages in multi-step organic synthesis, serving as a protected carboxylic acid functionality that can be readily deprotected under mild acidic conditions to reveal the free acetic acid moiety for further derivatization . This makes it particularly valuable for constructing more complex molecules for structure-activity relationship (SAR) studies. This compound is exclusively For Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)9-11-5-4-6-12-10-16-8-7-13(11)12/h4-6,16H,7-10H2,1-3H3

InChI Key

KMEGSYWWLBFKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC2=C1CCNC2

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The foundational step involves the formation of the tetrahydroisoquinoline ring system, which can be achieved via the Pictet-Spengler reaction or reduction of isoquinoline derivatives :

  • Pictet-Spengler Reaction : Reacting phenylalanine derivatives with formaldehyde (preferably paraformaldehyde) under acidic conditions yields (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This method is well-documented and is considered a classical route, especially in natural product synthesis (see,):
I-phenylalanine + formaldehyde (paraformaldehyde) → (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • Reduction of Isoquinoline Derivatives : Alternatively, aromatic isoquinoline derivatives can be hydrogenated or reduced to the corresponding tetrahydroisoquinoline, often using catalytic hydrogenation under mild conditions.

Functionalization at the 5-Position

The key to introducing the 5-yl substituent involves selective substitution or cyclization strategies:

  • Nucleophilic Aromatic Substitution (SNAr) : For substituted isoquinoline derivatives bearing halogens (e.g., bromine), nucleophilic substitution with suitable amines or organometallic reagents can be employed to install the desired substituent at the 5-position.

  • Cyclization and Aromatic Substitutions : Using intermediates such as N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, subsequent cyclizations with appropriate electrophiles or via radical-mediated pathways can introduce the 1,2,3,4-tetrahydroisoquinolin-5-yl group.

Esterification to Form the tert-Butyl Ester

The final step involves esterification of the carboxylic acid at the 3-position with tert-butanol derivatives:

  • Carboxylic Acid Activation : Activation of the acid (e.g., via formation of acyl chlorides or anhydrides) followed by reaction with tert-butanol or tert-butyl alcohol is a common route.

  • Direct Esterification : Using tert-butyl acetate or tert-butyl alcohol with catalytic acid (e.g., sulfuric acid) under reflux conditions can directly produce the tert-butyl ester.

  • Use of Tert-Butyl Chloroformate or Anhydride : These reagents facilitate the formation of tert-butyl esters under milder conditions, as documented in patent methods,.

Specific Preparation Methods and Conditions

Patent-Based Methodologies

  • Patent US6894167 and EP1337514A1 describe a synthesis involving the reaction of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with formic acid, followed by reaction with tert-butylamine, and subsequent acid treatment to yield the target compound. The process emphasizes high yield and purity without toxic reagents.

  • Reaction Conditions :

    • Step (a): Reaction of tetrahydroisoquinoline-3-carboxylic acid with formic acid, typically in a suitable solvent like toluene at 50°C.
    • Step (b): Nucleophilic substitution with tert-butylamine in ethyl acetate at approximately -2°C.
    • Step (c): Acid treatment in dioxane with hydrochloric acid at around 25°C.

Laboratory-Scale Synthesis

  • Starting Material Preparation : The (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be synthesized via the Pictet-Spengler reaction, reacting phenylalanine with formaldehyde under acidic conditions, as detailed in.

  • Functionalization at the 5-Position : Using substituted tetrahydroisoquinoline derivatives, such as N-phenyl-1,2,3,4-tetrahydroisoquinoline, through electrophilic substitution or cyclization, can introduce the 5-position substituent.

  • Esterification : Activation of the carboxylic acid with reagents like oxalyl chloride or thionyl chloride, followed by reaction with tert-butanol, yields the tert-butyl ester under reflux.

Modern Approaches and Catalysis

Recent advances involve catalytic methods such as:

  • Photoredox Catalysis : For selective C–H functionalization at the 5-position, enabling direct installation of substituents without pre-functionalization.

  • Radical-Mediated Cyclizations : Using radical initiators or metal catalysts to cyclize or functionalize tetrahydroisoquinoline derivatives efficiently.

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Temperature Catalyst/Conditions Yield References
1. Synthesis of tetrahydroisoquinoline core Phenylalanine + Formaldehyde Water/Acetic acid 65°C Acidic (HBr, HCl) ~70-80% ,
2. Functionalization at 5-position N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives Methylene chloride, methanol 0°C to room temp MSH (mesitylene sulfonyl hydroxylamine) High yields ,
3. Esterification Carboxylic acid + tert-butanol Toluene or dichloromethane Reflux (~80°C) Acid catalyst (H2SO4) or acyl chlorides 60-85%

Research Findings and Industrial Relevance

  • The synthesis pathways highlighted are optimized for high yield, purity, and minimal hazardous reagents, aligning with industrial standards,.

  • The use of formic acid and tert-butylamine in the initial steps offers a route that avoids toxic reagents, emphasizing safety and scalability.

  • Recent developments focus on regioselective functionalization and green chemistry principles, such as catalytic C–H activation, which may further streamline the synthesis of This compound .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline moiety undergoes oxidation to form iminium intermediates, enabling further functionalization.

Key Reagents and Conditions :

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Promotes single-electron transfer (SET) to generate radical cations, which abstract hydrogen to form reactive iminium ions .

  • Hydrogen Peroxide (H₂O₂) : Mild oxidizing agent for partial oxidation.

Products :

  • C(1)-Substituted Derivatives : Allylation, cyanation, or sulfonylation occurs at the C(1) position via iminium trapping (e.g., allyltributylstannane yields allylated products in >90% yields) .

  • Quinoline Derivatives : Full oxidation of the tetrahydroisoquinoline ring under strong conditions.

Reduction Reactions

The ester group and aromatic system can be selectively reduced.

Key Reagents and Conditions :

ReagentTarget SiteConditions
LiAlH₄ Ester → AlcoholAnhydrous THF, 0°C → RT
NaBH₄ Iminium ionsMethanol, RT
Catalytic Hydrogenation Aromatic ring saturationH₂/Pd-C, 1 atm

Products :

  • Primary alcohol from ester reduction.

  • Dihydroisoquinoline derivatives upon iminium reduction .

Substitution Reactions

The C(1) position is nucleophilic under oxidative conditions.

Mechanism :

  • Oxidation with DDQ forms an iminium ion.

  • Nucleophilic Attack by allyl, cyanide, or sulfonate groups .

Representative Examples :

NucleophileProductYield (%)
AllyltributylstannaneC(1)-Allylated tetrahydroisoquinoline98
TMSCNC(1)-Cyanated derivative85
Sodium sulfinateC(1)-Sulfonylated analog78

Conditions: 0.1 M substrate, 1.1 equiv DDQ, 4Å MS, RT .

Ester Hydrolysis and Functionalization

The tert-butyl ester undergoes hydrolysis or transesterification.

Reagents and Outcomes :

  • Acidic Hydrolysis (e.g., TFA/DCM): Removes the tert-butyl group, yielding carboxylic acid derivatives .

  • Alkaline Hydrolysis (KOH/ethylene glycol): Cleaves the ester to acetic acid analogs .

Applications :

  • Intermediate for peptide coupling or further derivatization .

Radical Reactions

Radical inhibition studies confirm the involvement of radical intermediates in DDQ-mediated oxidations. Adding BHT (2,6-di-tert-butyl-4-methylphenol) suppresses product formation (yield drops from 98% to 20%), supporting a radical cation pathway .

Scientific Research Applications

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate neurotransmitter systems and inhibit the growth of pathogenic microorganisms. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a synthetic organic compound classified as an isoquinoline derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

PropertyValue
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
IUPAC NameThis compound
InChI KeyKMEGSYWWLBFKFQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl bromoacetate under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, utilizing bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit pathogenic microorganisms. Research indicates that this compound may interact with various molecular targets and pathways involved in neurotransmission and microbial growth inhibition .

Neuroprotective Effects

Studies have shown that isoquinoline derivatives exhibit neuroprotective properties. For instance, research indicates that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. Preliminary assays have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. The exact mechanism by which it exerts this activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of isoquinoline derivatives:

  • Neuroprotective Study : A study published in a pharmacological journal reported that certain tetrahydroisoquinoline derivatives showed protective effects against glutamate-induced toxicity in neuronal cell cultures. The findings suggest that these compounds may act as antioxidants and could be beneficial in developing treatments for neurodegenerative disorders .
  • Antimicrobial Efficacy : Research conducted on various isoquinoline derivatives indicated that they possess broad-spectrum antimicrobial properties. This compound was included in a screening panel that identified several promising candidates for further development against resistant strains of bacteria.

Comparative Analysis with Similar Compounds

When comparing this compound with other isoquinoline derivatives:

CompoundBiological Activity
tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamateModerate neuroprotective effects; lower antimicrobial activity
tert-butyl acetateMinimal biological activity; primarily a solvent
1,2,3,4-TetrahydroisoquinolineStrong neuroprotective effects; variable antimicrobial properties

Q & A

Q. Table 1: Representative Reaction Conditions for Isoquinoline Derivatives

Reaction ComponentTypical Parameters
Temperature80–120°C
SolventDMF, THF, or Toluene
CatalystHCl (anhydrous) or KOH (5–10 mol%)
Reaction Time6–24 hours

Basic: How should researchers characterize this compound, and what analytical techniques are critical for structural confirmation?

Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the tert-butyl group (δ ~1.2–1.4 ppm for 1^1H) and the tetrahydroisoquinoline backbone (aromatic protons at δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (GC/MS or LC-MS) : Determines molecular weight (e.g., expected m/z for C15_{15}H21_{21}NO2_2: 271.3) and fragmentation patterns .
  • Chiral Chromatography : Essential for resolving stereoisomers, particularly if the synthesis involves chiral intermediates .

Basic: What safety precautions are necessary when handling this compound?

Answer:
Referencing analogous compounds (e.g., (R)-4-(tert-butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Store at ≤-20°C in airtight containers to prevent degradation .

Q. Table 2: Hazard Mitigation Strategies

Hazard TypeMitigation Measure
Skin IrritationImmediate washing with soap/water
Eye Exposure15-minute rinsing with saline
InhalationEvacuate to well-ventilated area

Advanced: How can researchers resolve contradictions in reported stability data for tert-butyl-substituted isoquinolines?

Answer:
Discrepancies may arise from:

  • Purity Variability : Impurities (e.g., residual solvents) accelerate decomposition. Use ≥95% pure compounds (validated by HPLC) .
  • Isomeric Interference : Cis/trans or R/S isomers exhibit different stability profiles. Employ chiral HPLC or X-ray crystallography for isomer identification .
  • Environmental Conditions : Stability under varying pH/temperature should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) .

Advanced: What methodological approaches are recommended for studying the stability of tert-butyl esters under varying pH and temperature?

Answer:

  • pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Q. Table 3: Stability Testing Protocol

ConditionParameters
Acidic Hydrolysis (pH 1.2)0.1M HCl, 37°C, 48h
Alkaline Hydrolysis (pH 12)0.1M NaOH, 37°C, 48h
Oxidative Stress3% H2_2O2_2, 25°C, 24h

Advanced: How can researchers develop analytical methods to distinguish this compound from its structural analogs?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Differentiate compounds with similar molecular weights (e.g., ±0.001 Da accuracy).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures .
  • Functional Group-Specific Assays : Use derivatization (e.g., silylation for hydroxyl groups) to enhance detection .

Advanced: What toxicological profiles should be prioritized when evaluating this compound for preclinical studies?

Answer:

  • Acute Toxicity : Conduct OECD 423 assays to determine LD50_{50} in rodent models.
  • Genotoxicity : Ames test (OECD 471) to assess mutagenic potential .
  • Ecotoxicology : Evaluate aquatic toxicity (e.g., Daphnia magna LC50_{50}) per OECD 202 guidelines .

Advanced: What ecological impact assessments are relevant for this compound?

Answer:

  • Biodegradation : Perform OECD 301B tests to measure 28-day biodegradation in aqueous media.
  • Bioaccumulation : Calculate logP values (e.g., using EPI Suite) to estimate lipid solubility .
  • Soil Mobility : Conduct column leaching studies to assess adsorption coefficients (Koc_{oc}) .

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